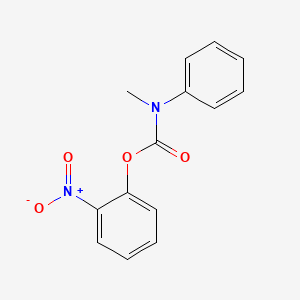

2-nitrophenyl methyl(phenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-15(11-7-3-2-4-8-11)14(17)20-13-10-6-5-9-12(13)16(18)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKPVAWMWIGLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Nitrophenyl Methyl Phenyl Carbamate and Analogues

Classical and Foundational Synthesis Routes

The construction of the carbamate (B1207046) functional group is a cornerstone of organic synthesis, with a variety of methods developed over the years. These range from the use of highly reactive phosgene (B1210022) and its derivatives to milder and more selective reagents.

Phosgene-Dependent Methodologies: Evolution and Alternatives

Historically, the reaction of phosgene (COCl₂) with an alcohol followed by an amine, or vice versa, has been a primary route to carbamates. However, due to the extreme toxicity of phosgene gas, significant efforts have been directed towards developing safer alternatives. google.com Triphosgene, a stable crystalline solid, serves as a convenient substitute, generating phosgene in situ and allowing for more controlled and safer handling. nih.gov It can react with alcohols and amines to produce carbamates. nih.gov

The drive for greener and safer chemical processes has led to the development of numerous phosgene-free methods. oup.comresearchgate.net One of the most attractive alternatives is the use of carbon dioxide as a C1 synthon. google.comoup.com While direct carboxylation of amines with CO₂ is possible, it often requires high pressures and temperatures. researchgate.net Other alternatives to phosgene include dimethyl carbonate and other carbonic acid diesters, which can react with amines, sometimes with the aid of a catalyst, to form carbamates. researchgate.netresearchgate.net

Table 1: Comparison of Phosgene and its Alternatives for Carbamate Synthesis

| Reagent | State | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | Gas | High reactivity, cost-effective for industrial scale | Extremely toxic, difficult to handle |

| Triphosgene | Solid | Safer to handle and store than phosgene, convenient for lab scale | Decomposes to phosgene, still requires precautions |

| Carbon Dioxide | Gas | Non-toxic, renewable, environmentally benign | Often requires high pressure/temperature, may need catalysts |

| Dimethyl Carbonate | Liquid | Low toxicity, safer alternative | Less reactive than phosgene, may require catalysts |

Reactivity of Activated Carbonates (e.g., p-Nitrophenyl Chloroformate) with Substituted Amines

Activated carbonates, particularly those derived from electron-withdrawing phenols like p-nitrophenol, are highly effective reagents for carbamate synthesis. p-Nitrophenyl chloroformate is a versatile reagent used to activate alcohols, thiols, and amines for the formation of carbonates and carbamates. thieme-connect.com It reacts with a nucleophile, such as an amine, in the presence of a base to form a carbamate intermediate. epa.gov

The general procedure involves the reaction of a substituted amine, such as N-methylaniline, with p-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent. nih.gov The electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxy group a good leaving group, facilitating the nucleophilic attack by the amine. This method is often preferred due to its mild reaction conditions and the stability of the resulting carbamates, which can often be purified by standard techniques like column chromatography or recrystallization. thieme-connect.com A variety of carbamates have been synthesized using this approach. researchgate.netgoogle.com

Curtius Rearrangement Derivatives for Isocyanate Precursors

The Curtius rearrangement provides a powerful and versatile method for converting carboxylic acids into isocyanates, which are key precursors for carbamates. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. organic-chemistry.org A significant advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the complete retention of stereochemistry at the migrating carbon center. nih.gov

The isocyanate generated from the Curtius rearrangement can be trapped in situ with an alcohol to form the corresponding carbamate. For the synthesis of 2-nitrophenyl methyl(phenyl)carbamate, a potential route would involve the Curtius rearrangement of a suitable carboxylic acid to generate phenyl isocyanate, which would then be reacted with 2-nitrophenyl methanol (B129727). Alternatively, a 2-nitrophenyl-substituted acyl azide could be rearranged to the corresponding isocyanate and trapped with methanol and subsequently reacted with a phenyl group. The reaction is compatible with various functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org

Table 2: Key Features of the Curtius Rearrangement for Carbamate Synthesis

| Feature | Description |

|---|---|

| Starting Material | Carboxylic Acid |

| Key Intermediate | Acyl Azide, Isocyanate |

| Key Transformation | R-C(=O)N₃ → R-N=C=O + N₂ |

| Advantages | Mild conditions, functional group tolerance, stereoretention |

| Application | Synthesis of amines, ureas, and carbamates |

Targeted Synthesis of 2-Nitrophenyl-Containing Scaffolds

The introduction of the 2-nitrophenyl group can be achieved either by direct nitration of a pre-formed carbamate or by utilizing a precursor that already contains the nitroaromatic moiety.

Nitration Reactions on Pre-formed Carbamate Structures

Direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. In the context of synthesizing this compound, one could, in principle, nitrate (B79036) methyl phenylcarbamate. nih.govsigmaaldrich.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. aiinmr.com

However, the regioselectivity of the nitration is a critical consideration. The carbamate group (-NHCOOR) is an ortho-, para-director. Therefore, nitration of methyl phenylcarbamate would be expected to yield a mixture of ortho- and para-nitro isomers. The separation of these isomers could be challenging. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further substitution. rsc.org

Functionalization of Halogenated Nitrophenyl Precursors (e.g., Iodine-Magnesium Exchange with 2-Iodonitrobenzene)

A more regioselective approach involves the use of a pre-functionalized nitrophenyl precursor. The iodine-magnesium exchange reaction is a powerful tool for the preparation of functionalized Grignard reagents that are otherwise difficult to access. nih.govresearchgate.net Specifically, treating an aryl iodide, such as 2-iodonitrobenzene, with a Grignard reagent like phenylmagnesium chloride (PhMgCl) can lead to the formation of the corresponding nitro-containing magnesium organometallic. uni-muenchen.de These reactions are typically conducted at low temperatures to maintain the stability of the Grignard reagent. uni-muenchen.de

This 2-nitrophenylmagnesium halide can then be reacted with an appropriate electrophile to introduce the desired functionality. To form the target carbamate, this Grignard reagent could potentially react with a reagent like methyl chloroformate. The chemoselectivity of this reaction is crucial, as the Grignard reagent must react with the chloroformate in preference to any other functional groups present. The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been shown to greatly enhance the rate of halogen-magnesium exchange reactions. researchgate.net This methodology offers a highly convergent and regiocontrolled route to complex substituted aromatic compounds. nih.gov

Reaction of Nitrophenyl Alcohols with Isocyanates or Carbamoyl (B1232498) Chlorides

A fundamental and widely utilized method for the synthesis of carbamates involves the reaction of an alcohol with either an isocyanate or a carbamoyl chloride. In the context of this compound, this would typically involve the reaction of 2-nitrophenol (B165410) with a suitable carbamoylating agent.

The reaction between an alcohol and an isocyanate is an exothermic addition reaction that yields a urethane (B1682113) (carbamate). The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the aromatic ring. poliuretanos.net For instance, the synthesis of 2-nitrophenyl phenylcarbamate can be achieved by reacting 2-nitrophenol with phenyl isocyanate under mild conditions, often in a non-polar organic solvent like dichloromethane. evitachem.com The general reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Alternatively, carbamoyl chlorides serve as effective reagents for carbamate synthesis. The reaction of an alcohol or phenol (B47542) with a carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of a base to neutralize the liberated hydrochloric acid, provides the corresponding carbamate. nih.gov For the specific synthesis of analogues, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of triethylamine (TEA) as a base. nih.gov This method highlights the utility of chlorocarbonates in the phenoxycarbonylation of amines. nih.gov

The choice between an isocyanate and a carbamoyl chloride often depends on the availability of the starting materials and the desired substitution pattern on the carbamate nitrogen. For N,N-disubstituted carbamates, the corresponding carbamoyl chloride is a common choice.

Table 1: Synthesis of Carbamates from Alcohols and Isocyanates/Carbamoyl Chlorides

| Alcohol/Phenol | Reagent | Base | Product | Reference |

| 2-Nitrophenol | Phenyl Isocyanate | - | 2-Nitrophenyl phenylcarbamate | evitachem.com |

| Substituted 2-hydroxybenzyl-N-methylamines | Phenyl Chlorocarbonates | Triethylamine | Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates | nih.gov |

| Alcohols/Phenols | N,N-Dialkylcarbamoyl Chlorides | Base (e.g., TEA) | N,N-Dialkyl Carbamates | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

The traditional reliance on hazardous reagents like phosgene for the production of isocyanates and carbamoyl chlorides has spurred the development of greener synthetic alternatives. These methods prioritize safety, sustainability, and atom economy.

Phosgene-Free Carbamate Synthesis

A significant advancement in green carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov CO₂ is an abundant, non-toxic, and renewable feedstock. nih.gov Phosgene-free methods often involve the reaction of amines with CO₂ to form carbamic acids or their salts, which are then reacted with an electrophile. oup.com

One notable phosgene-free approach involves the reaction of an amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.comgoogle.com This method can proceed under ambient temperature and pressure, offering high yields of carbamates with minimal byproducts. google.com Another strategy involves the direct reaction of an amine, an alcohol, and carbon dioxide, although this can sometimes result in low yields. acs.org

The direct synthesis of carbamates from amines, CO₂, and metal alkoxides has also been developed. For example, aromatic amines can react with titanium methoxide (B1231860) in the presence of CO₂ to produce methyl N-phenylcarbamates in high yield. oup.comresearchgate.netoup.com This process is efficient and allows for the regeneration of the titanium reagent. oup.comresearchgate.net

Catalyst-Mediated Approaches to Carbamate Formation

Catalysis plays a pivotal role in developing efficient and selective carbamate synthesis under mild conditions. Various transition metals have been shown to effectively catalyze carbamate formation.

Palladium catalysts, for instance, have been employed in the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol to generate aryl carbamates. organic-chemistry.org This method provides direct access to a range of carbamates. organic-chemistry.org Copper catalysts are also attractive due to their lower cost and stability. researchgate.net Copper-catalyzed oxidative coupling of formamides with phenolic derivatives has been reported to yield carbamates in high yields. researchgate.net

Indium-catalyzed reactions have also emerged as a simple and efficient method for carbamate synthesis. nih.gov A catalytic amount of indium can promote the reaction between amines and alkyl chloroformates, offering generality for a wide variety of substrates under mild conditions. nih.gov Tin catalysts have been used for the transcarbamoylation of alcohols with phenyl carbamate, proceeding smoothly to give the corresponding carbamates in good yields with broad functional-group tolerance. organic-chemistry.org

Table 2: Catalyst-Mediated Carbamate Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium(II) chloride | Organic azides, Carbon monoxide, Alcohols | Carbamates | Mild, neutral conditions, atmospheric pressure CO | nih.gov |

| Indium | Amines, Alkyl chloroformates | Carbamates | Simple, efficient, selective for amino groups | nih.gov |

| nBu₂Sn(OMe)₂ | Aniline, Carbon dioxide | Methyl N-phenylcarbamate | Halogen-free, high yield | researchgate.net |

| Copper catalysts | Formamides, Phenol derivatives | Phenol carbamates | Oxidative coupling, C-H bond activation | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization for Mechanistic Insights

X-ray Crystallography for Molecular Geometry and Conformational Analysis

While a crystal structure for Phenyl N-methyl-N-(2-nitrophenyl)carbamate is not publicly available, its molecular geometry can be inferred from the analysis of closely related compounds, such as Phenyl N-(2-methylphenyl)carbamate and Phenyl N-(5-chloro-2-nitrophenyl)carbamate. nih.govnih.gov These structures consistently show a non-coplanar arrangement between the aromatic rings and the central carbamate (B1207046) linker, a feature driven by the need to minimize steric repulsion.

In carbamates, the orientation of the aromatic rings relative to the carbamate plane is a key structural feature. For instance, in Phenyl N-(2-methylphenyl)carbamate, the phenyl ring attached to the oxygen and the 2-methylphenyl ring attached to the nitrogen are twisted out of the carbamate plane. nih.gov A similar twisted conformation is observed in Phenyl N-(5-chloro-2-nitrophenyl)carbamate, where the dihedral angle between the two benzene (B151609) rings is 79.5 (1)°. nih.gov

For Phenyl N-methyl-N-(2-nitrophenyl)carbamate, significant steric hindrance is expected between the ortho-nitro group and the N-phenyl group, as well as the N-methyl substituent. This steric clash would likely force the 2-nitrophenyl ring into a pronounced dihedral angle with respect to the N-C(O)O plane. The N-phenyl ring would also adopt a twisted conformation to avoid clashing with the N-methyl group and the carbonyl oxygen. The resulting geometry is a complex interplay of minimizing steric strain while allowing for some degree of electronic conjugation.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle (Ring A / Carbamate Plane) (°) | Dihedral Angle (Ring B / Carbamate Plane) (°) | Reference |

|---|---|---|---|---|

| Phenyl N-(2-methylphenyl)carbamate | 39.22 (10) | 62.65 (9) | 38.28 (11) | nih.gov |

| Phenyl N-(5-chloro-2-nitrophenyl)carbamate | 79.5 (1) | 73.6 (2) | 7.4 (2) | nih.gov |

| Phenyl N-methyl-N-(2-nitrophenyl)carbamate (Predicted) | High (likely > 60°) | Significant twist | Significant twist | N/A |

The supramolecular assembly in the solid state is governed by intermolecular forces. In many primary and secondary carbamates, N-H···O=C hydrogen bonds are the dominant interactions, often leading to the formation of chains or tapes. researchgate.netresearchgate.net However, Phenyl N-methyl-N-(2-nitrophenyl)carbamate is a tertiary carbamate and lacks an N-H donor.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental for identifying the key functional groups within a molecule.

The IR spectrum of Phenyl N-methyl-N-(2-nitrophenyl)carbamate is expected to be dominated by strong absorptions from the carbamate and nitro groups. The nitro group (NO₂) characteristically displays two intense stretching vibrations: an asymmetric stretch typically found between 1570 and 1500 cm⁻¹ and a symmetric stretch between 1370 and 1320 cm⁻¹. spectroscopyonline.com For aromatic nitro compounds, these bands are particularly sharp and strong. researchgate.net The carbamate functional group is primarily identified by its intense carbonyl (C=O) stretching band, which is expected in the region of 1740-1710 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate group would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. rsc.orgrsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|

| C=O Stretch (Carbamate) | 1740 - 1710 | Very Strong | rsc.org |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Strong | spectroscopyonline.com |

| NO₂ Symmetric Stretch | 1370 - 1320 | Strong | spectroscopyonline.com |

| C-O Stretch (Carbamate) | 1250 - 1180 | Strong | rsc.org |

| C-N Stretch (Carbamate) | 1350 - 1250 | Medium-Strong | rsc.org |

Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like C=O are strong in the IR, more symmetric vibrations often yield intense Raman signals. For Phenyl N-methyl-N-(2-nitrophenyl)carbamate, the symmetric stretching vibration of the nitro group is expected to be particularly prominent in the Raman spectrum. researchgate.net The breathing modes of the aromatic rings, typically observed in the 1000-800 cm⁻¹ region, should also be easily identifiable. The C=O stretch will also be present, though potentially weaker than in the IR spectrum. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|

| NO₂ Symmetric Stretch | 1370 - 1320 | Strong | researchgate.net |

| Aromatic Ring Breathing | 1010 - 990 | Strong | researchgate.net |

| C=O Stretch (Carbamate) | 1740 - 1710 | Medium | researchgate.net |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Medium-Weak | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is the definitive method for establishing the connectivity of atoms in a molecule. For Phenyl N-methyl-N-(2-nitrophenyl)carbamate, both ¹H and ¹³C NMR would provide unique signatures.

In the ¹H NMR spectrum, a singlet corresponding to the three N-methyl protons would be expected, likely in the 3.0-3.5 ppm range. The aromatic region (7.0-8.5 ppm) would be complex. The protons on the 2-nitrophenyl ring would be significantly deshielded due to the strong electron-withdrawing effect of the nitro group, appearing at the downfield end of this region. The protons on the N-phenyl ring would appear slightly more upfield.

In the ¹³C NMR spectrum, the carbamate carbonyl carbon would give a signal in the 150-160 ppm range. The N-methyl carbon would appear around 30-40 ppm. The aromatic carbons would span a wide range from approximately 115 to 150 ppm. The carbon atom bearing the nitro group (C2 of the nitrophenyl ring) would be highly deshielded, while the ipso-carbon of the N-phenyl ring would also be clearly identifiable.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For 2-nitrophenyl methyl(phenyl)carbamate, theoretical studies can elucidate the pathways of its reactions, such as hydrolysis or aminolysis, by mapping the potential energy surface and identifying key stationary points, including reactants, products, intermediates, and transition states.

Transition State Analysis for Reaction Pathways

The reactivity of carbamates like this compound is centered on the electrophilic carbonyl carbon. Nucleophilic attack at this center is the key step in its degradation or transformation reactions. Computational studies on analogous systems, such as the aminolysis of methyl 4-nitrophenyl carbonate, reveal that these reactions can proceed through either a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. acs.orgresearchgate.net

In a concerted mechanism , the bond formation with the incoming nucleophile and the cleavage of the bond with the 2-nitrophenoxy leaving group occur simultaneously, albeit potentially asynchronously, through a single transition state. This pathway is often characterized by a linear Brönsted-type plot. acs.org

Alternatively, a stepwise mechanism involves the formation of a distinct zwitterionic tetrahedral intermediate (T±). This pathway has two associated transition states, one for the formation of the intermediate and one for its breakdown. The rate-determining step can change depending on the basicity of the nucleophile and the stability of the leaving group. acs.orgresearchgate.net For reactions of similar carbonates with secondary alicyclic amines, a biphasic Brönsted plot has been observed, indicating a shift in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the amine basicity increases. acs.org

Computational transition state analysis for this compound would involve locating the geometry of these transition states and analyzing their vibrational frequencies to confirm they represent true saddle points on the potential energy surface (i.e., having exactly one imaginary frequency corresponding to the reaction coordinate). The structure of the transition state, whether it is more reactant-like or product-like (or intermediate-like), provides crucial information about the reaction mechanism, in line with the Hammond postulate.

Energy Barriers and Rate Constant Calculations

A primary goal of computational reaction mechanism studies is to determine the activation energy (energy barrier) for each step, which is the energy difference between the reactants and the transition state. This energy barrier is the main determinant of the reaction rate constant, as described by transition state theory.

For reactions of related carbonates, kinetic studies have provided insights into the factors governing reactivity. For instance, the aminolysis of methyl 4-nitrophenyl carbonate shows a Brönsted-type plot with a slope (β) of 0.86 for its reaction with quinuclidines, suggesting a late, product-like transition state where significant bond cleavage has occurred. acs.org In contrast, the reaction of phenyl 2,4-dinitrophenyl carbonate with secondary alicyclic amines yields a Brönsted slope of 0.39, indicating an early transition state. acs.org

Theoretical calculations can compute these energy barriers. For example, studies on the gas-phase reaction between phenyl and amino radicals have used high-level ab initio methods to calculate the potential energy surface and predict rate constants. nih.gov These calculations show a strong dependence on temperature and pressure. nih.gov Similarly, for the thermal cleavage of methyl phenyl carbamate (B1207046) into phenyl isocyanate and methanol (B129727), computational methods can be used to screen for optimal solvents that influence the reaction's energy profile. researchgate.net

The calculated energy barriers (ΔE‡) can be used to estimate the theoretical rate constant (k) using the Eyring equation from transition state theory:

k = (kBT/h) e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. The negative temperature dependence observed in some gas-phase radical reactions highlights the complexity of these calculations, where the kinetics can be influenced by the formation of intermediate complexes. nih.gov

Solvent Effects in Reaction Mechanisms

Solvent plays a critical role in the kinetics and mechanisms of reactions in solution. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For the alkaline hydrolysis of bis(p-nitrophenyl) phosphate (B84403) in aqueous DMSO, dioxane, and acetonitrile (B52724) mixtures, the reaction rate initially decreases and then sharply increases as the concentration of the organic cosolvent rises. nih.gov This complex behavior underscores the intricate balance of solvent-solute interactions.

In the context of this compound, a reaction proceeding through a charged intermediate or transition state would be highly sensitive to the solvent environment. A polar aprotic solvent would be expected to accelerate nucleophilic attack by desolvating the nucleophile (if it is an anion) and stabilizing any charge-dispersed transition state. Computational models incorporating solvent effects are therefore essential for accurately predicting reaction barriers and rate constants in solution.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating these properties, researchers can validate experimental data, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and bonding.

Calculation of Vibrational Frequencies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the quantized vibrational energy levels of a molecule. Computational methods, particularly Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), have proven effective in calculating the harmonic vibrational frequencies of organic molecules. niscpr.res.in

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. These scaled frequencies can then be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes (e.g., stretching, bending, rocking).

For this compound, the vibrational spectrum would be a composite of the modes from its constituent parts: the nitro group, the phenyl rings, and the carbamate linker. Based on studies of similar molecules, key vibrational modes can be predicted. niscpr.res.inresearchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Approximate) | Source for Analogy |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1580 | niscpr.res.inesisresearch.org |

| Nitro (NO₂) | Symmetric Stretch | 1315 - 1355 | niscpr.res.inesisresearch.org |

| Carbonyl (C=O) | Stretch | ~1740 | researchgate.net |

| C-N (Carbamate) | Stretch | 1350 - 800 (often mixed) | researchgate.net |

| C-O (Ester) | Stretch | 1350 - 800 (often mixed) | researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | niscpr.res.in |

| N-H (Carbamate) | Stretch | ~3300 | researchgate.net |

| N-H (Carbamate) | Bend | ~1560 | researchgate.net |

This table presents approximate wavenumber ranges based on computational and experimental data for analogous compounds. The exact values for this compound would require specific calculations.

The potential energy distribution (PED) analysis is often used in conjunction with frequency calculations to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. researchgate.net This allows for a more detailed and unambiguous assignment of complex vibrational spectra where modes are often coupled. researchgate.net

Prediction of NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shift (δ) is then determined by referencing the calculated isotropic shielding value (σiso) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

δX = (σref - σiso) / (1 - σref) ≈ σref - σiso

The accuracy of GIAO calculations is dependent on the level of theory and basis set used, as well as the proper treatment of solvent effects. These predictions are invaluable for assigning complex NMR spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of the nuclei.

For this compound, GIAO calculations could predict the ¹H and ¹³C chemical shifts.

| Nucleus Type | Predicted Chemical Shift (δ, ppm) (Approximate Range) | Influencing Factors | Source for Analogy |

| Aromatic Protons (¹H) | 7.0 - 8.5 | Electron-withdrawing effect of NO₂ group, ring current | ucl.ac.ukrsc.org |

| Methyl Protons (¹H) | ~3.8 | Shielding by adjacent oxygen | rsc.orgnih.gov |

| N-H Proton (¹H) | 5 - 9 (solvent dependent) | Hydrogen bonding, solvent effects | ucl.ac.uk |

| Carbonyl Carbon (¹³C) | ~155 | Carbamate group electronics | nih.gov |

| Aromatic Carbons (¹³C) | 110 - 150 | Substitution pattern, NO₂ and carbamate effects | ucl.ac.uk |

| Methyl Carbon (¹³C) | ~55 | Shielding by adjacent oxygen | rsc.org |

This table provides estimated chemical shift ranges based on general principles and data from related compounds. Precise predictions require specific GIAO calculations for this compound.

The electron-withdrawing nitro group is expected to deshield the protons and carbons on its attached phenyl ring, shifting them to higher ppm values compared to an unsubstituted ring. The chemical shift of the N-H proton would be particularly sensitive to the solvent and temperature due to its involvement in hydrogen bonding. ucl.ac.uk Computational predictions can help to unravel these complex influences and provide a detailed picture of the molecule's electronic structure.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. This analysis provides insights into the electronic transitions occurring within the molecule, such as π→π* or n→π* transitions, which are characteristic of chromophores like the nitrophenyl group present in the target molecule.

For carbamate derivatives, TDDFT calculations can elucidate how the structural composition, including the presence of aromatic rings and substituent groups, influences the UV absorption spectrum. However, specific TDDFT calculations detailing the excited states, transition energies, and oscillator strengths for this compound have not been reported in the available literature.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The study of intermolecular interactions is crucial for understanding how molecules self-assemble and form larger structures, which dictates their properties in the solid state. Computational modeling provides a molecular-level understanding of these interactions.

Hydrogen bonds are significant directional interactions that play a key role in the crystal packing and supramolecular assembly of molecules containing N-H or O-H groups. In the case of carbamates, the N-H group can act as a hydrogen bond donor, while the carbonyl and nitro group oxygens can act as acceptors.

In the crystal structure of a related compound, phenyl N-(4-nitro-phenyl)carbamate, molecules are linked by N-H⋯O hydrogen bonds, forming chains. These chains are further interconnected by weaker C-H⋯O interactions, creating a more complex, double-chain structure. It is plausible that this compound would exhibit similar hydrogen bonding patterns, involving the carbamate N-H group and the oxygen atoms of the nitro and carbonyl groups. However, specific computational studies detailing the geometry and energy of these hydrogen bonds for the title compound are not available.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in real space. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be identified and visualized as colored isosurfaces.

Typically, strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions are shown in green, and repulsive steric clashes are represented in red. This method provides a qualitative picture of the nature and strength of the various non-covalent contacts within a molecular system. While RDG analysis has been applied to various organic molecules to understand their supramolecular chemistry, specific RDG plots and detailed analysis for this compound are not present in the reviewed literature.

Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Areas

Role as Synthetic Intermediates and Reagents

The strategic placement of the nitro group and the carbamate (B1207046) functionality on the phenyl ring endows 2-nitrophenyl methyl(phenyl)carbamate with a rich chemical reactivity, making it a valuable intermediate in a variety of synthetic transformations.

Precursors for Heterocyclic Systems (e.g., Benzofurazan)

One of the notable applications of ortho-nitrophenyl carbamates is their ability to serve as precursors for the synthesis of heterocyclic compounds. Research has demonstrated that alkyl N-(o-nitrophenyl)carbamates can undergo thermal decomposition to yield benzofurazan (B1196253). This transformation highlights the potential of the closely related this compound to act as a synthon for this important heterocyclic scaffold. The thermal conditions promote an intramolecular cyclization pathway, likely involving the nitro and carbamate groups, to form the fused ring system of benzofurazan. This synthetic route offers a valuable alternative to other methods for preparing benzofurazan and its derivatives, which are themselves important building blocks in medicinal chemistry and materials science.

Building Blocks for Complex Molecular Architectures

The inherent functionalities within this compound make it an attractive building block for the assembly of more complex molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a wide array of coupling reactions to introduce new substituents or extend the molecular framework. Furthermore, the carbamate linkage itself can be cleaved under specific conditions to reveal a phenol (B47542), providing another point for chemical modification. This latent reactivity allows for a modular approach to synthesis, where the this compound core can be elaborated in a stepwise fashion to construct intricate, multi-functionalized molecules.

Design of Activated Esters for Subsequent Transformations

The presence of the electron-withdrawing nitro group in the ortho position significantly influences the electronic properties of the carbamate's carbonyl group. This electronic effect enhances the electrophilicity of the carbonyl carbon, effectively rendering the carbamate an "activated ester." This activation facilitates nucleophilic attack at the carbonyl center, allowing for the efficient transfer of the methyl(phenyl)carbamoyl group to other nucleophiles. This property is particularly useful in the synthesis of other carbamates, ureas, and amides, where this compound can serve as a stable yet reactive carbamoylating agent. The 2-nitrophenoxy group acts as a good leaving group, driving these transformation to completion under relatively mild conditions.

Carbamates as Directed Metalation Groups (DMGs)

The carbamate group is well-established as a potent directed metalation group (DMG) in the realm of directed ortho-metalation (DoM) chemistry. This powerful synthetic strategy enables the regioselective functionalization of aromatic rings at the position ortho to the DMG.

Ortho-Metalation Strategies for Aromatic Functionalization

In the context of this compound, the carbamate functionality can direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the C6 position (ortho to the carbamate and meta to the nitro group). The resulting lithiated intermediate is a highly reactive nucleophile that can be quenched with a wide variety of electrophiles to introduce a diverse range of substituents at this specific position. This strategy provides a reliable method for achieving regioselective aromatic substitution that might be difficult to attain through classical electrophilic aromatic substitution reactions, where the directing effects of the nitro and carbamate groups might lead to a mixture of products.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

| Electrophile Class | Example Reagent | Introduced Functional Group |

| Alkylating Agents | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Halogenating Agents | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) |

| Boronating Agents | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

Iterative DoM Sequences in Polycyclic Synthesis

The power of directed ortho-metalation can be extended to iterative sequences, allowing for the sequential functionalization of multiple positions on an aromatic ring. While the presence of the deactivating nitro group in this compound might present challenges for multiple deprotonations on the same ring, the principles of iterative DoM can be conceptually applied. For instance, after an initial ortho-functionalization, the newly introduced group could itself act as a directing group for a subsequent metalation event. Alternatively, the initial carbamate could be modified or replaced after the first functionalization to enable a second, differently directed metalation. Such iterative strategies, guided by the hierarchy of directing group abilities, are instrumental in the construction of highly substituted and complex polycyclic aromatic systems from relatively simple starting materials.

Photo-Activatable Reagents in Polymer Chemistry and Controlled Release

Photo-activatable reagents are molecules that remain inert until irradiated with light of a specific wavelength. This property allows for precise spatial and temporal control over chemical reactions, a feature that is highly valuable in polymer chemistry and for the development of controlled-release systems. The o-nitrobenzyl scaffold is a common motif in the design of such reagents.

Photobase Generators for Polymerization Initiation

Photobase generators (PBGs) are compounds that release a basic species upon irradiation. This photochemically generated base can then be used to catalyze a variety of chemical reactions, including polymerizations. The o-nitrobenzyl moiety has been successfully incorporated into the design of PBGs. For instance, o-nitrobenzyl-based photobase systems have been synthesized and assessed for their efficacy in initiating visible-light-induced thiol-Michael addition polymerizations. evitachem.comnih.gov

The general mechanism for base generation from an o-nitrobenzyl carbamate involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and fragmentation to release the free base, carbon dioxide, and a nitrosobenzaldehyde derivative.

While direct studies on This compound as a photobase generator are not extensively reported in the reviewed literature, the behavior of analogous compounds provides a framework for its potential activity. For example, various o-nitrobenzyl-based carbamates have been shown to release amines upon photolysis. researchgate.net The efficiency of base release and the wavelength of light required can be tuned by modifying the substituents on the aromatic ring and the carbamate nitrogen. One study detailed the synthesis of several o-nitrobenzyl-based photobase systems and evaluated their performance in initiating thiol-Michael addition polymerizations under visible light. evitachem.comnih.gov

A key area of research is the development of PBGs that are sensitive to longer wavelengths of light (e.g., visible light) to allow for applications in biological systems and with UV-sensitive materials. evitachem.comnih.gov This is often achieved by modifying the structure of the o-nitrobenzyl chromophore.

Table 1: Examples of o-Nitrobenzyl-Based Photobase Generators and their Applications

| Photobase Generator System | Released Base | Application | Reference |

|---|---|---|---|

| (3,4-methylenedioxy-6-nitrophenyl)-propyloxycarbonyl (MNPPOC) protected base | Amine | Thiol-Michael addition polymerization | evitachem.com |

| 2-(2-nitrophenyl)-propyloxycarbonyl (NPPOC) protected base | Amine | Thiol-Michael addition polymerization | evitachem.com |

| o-nitrobenzyl based tetramethylguanidines | Tetramethylguanidine | Polymer photoinitiators | researchgate.net |

Design of Photolabile Protecting Groups

Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are moieties that can be removed from a molecule using light. wikipedia.org This "traceless" removal allows for the controlled release of a protected functional group. The o-nitrobenzyl group is one of the most widely used PPGs due to its efficient cleavage upon UV irradiation. wikipedia.orgpsu.edu

Carbamates derived from o-nitrobenzyl alcohol are frequently used to protect amines. The general mechanism of photolytic cleavage is similar to that of photobase generation, involving the formation of an aci-nitro intermediate. wikipedia.orgpsu.edu This strategy has been employed to "cage" bioactive molecules, rendering them inactive until their release is triggered by light.

For instance, researchers have synthesized compounds where a photosensitive o-nitrobenzyl group is attached to the carbamate nitrogen of carbamoylcholine, an acetylcholine (B1216132) analogue. nih.gov Upon irradiation with UV light, the carbamoylcholine is released, allowing for the photo-controlled activation of the nicotinic acetylcholine receptor. nih.gov The rate of release and the quantum yield of this process were found to be dependent on the substituents on the protecting group. nih.gov

While there is a lack of specific research on This compound as a photolabile protecting group, the extensive literature on related o-nitrophenyl carbamates provides a strong basis for its potential in this application. A notable observation in the study of N-methyl-N-(o-nitrophenyl)carbamates is their phototransformation to N-methyl-2-nitrosoaniline, which allows for the efficient release of protected alcohols. psu.edu

Table 2: Research Findings on o-Nitrobenzyl-Based Photolabile Protecting Groups

| Protected Molecule/Functional Group | Photolabile Protecting Group | Key Finding | Reference |

|---|---|---|---|

| Carbamoylcholine | N-[1-(2-nitrophenyl)ethyl]carbamoylcholine iodide | Release of carbamoylcholine upon UV irradiation to activate acetylcholine receptors. | nih.gov |

| Alcohols | N-methyl-N-(o-nitrophenyl)carbamates | Efficient release of alcohols through phototransformation to N-methyl-2-nitrosoaniline. | psu.edu |

| Nucleosides | [2-(2-nitrophenyl)ethoxy]carbonyl | Cleavage via a light-induced β-elimination process. | uni-konstanz.de |

Applications in Advanced Materials

The incorporation of photoresponsive units into polymer backbones or as modifiers for material surfaces can lead to the development of advanced materials with tunable properties. While specific applications of This compound as a monomer or modifier are not detailed in the available literature, related compounds have been explored for such purposes.

For example, a photobase generator containing a polymerizable methacrylic group, 2-Nitrophenyl methyl 4-methacryloyloxy piperidine-1-carboxylate, has been developed. fujifilm.com This compound can be incorporated into a polymer chain via radical polymerization, imparting photoresponsive properties to the resulting material. fujifilm.com Upon irradiation, this polymer-bound PBG can generate a secondary amine, which can then catalyze reactions within the material. fujifilm.com Such materials could find use in photoresists, coatings, and other applications where light-induced changes in material properties are desired.

The general strategy of incorporating o-nitrobenzyl carbamates into polymers could potentially be extended to This compound , assuming it can be functionalized with a polymerizable group. This would allow for the creation of smart materials that can respond to a light stimulus.

Analytical Methodologies for Chemical Transformations and Reaction Monitoring

Spectrophotometric Techniques for Reaction Kinetics (UV-Vis Spectroscopy)

UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species. In the case of 2-nitrophenyl methyl(phenyl)carbamate, this technique is particularly well-suited for monitoring reactions where the 2-nitrophenoxide or 2-nitrophenol (B165410) moiety is released, such as in hydrolysis or aminolysis reactions.

The principle behind this application lies in the significant difference in the UV-Vis absorption spectra of the reactant carbamate (B1207046) and the 2-nitrophenolate product. Under basic conditions, the hydrolysis of the carbamate releases the 2-nitrophenolate ion, which exhibits a strong absorbance at a specific wavelength, typically around 400-420 nm, due to its extended conjugation. emerginginvestigators.org The starting carbamate does not absorb significantly in this region.

By monitoring the increase in absorbance at this wavelength over time, the rate of formation of the 2-nitrophenolate ion can be determined. emerginginvestigators.orgacs.org This allows for the calculation of pseudo-first-order rate coefficients (kobsd) when one reactant, such as a nucleophile or hydroxide (B78521) ion, is used in large excess. acs.org The kinetic data can then be used to elucidate reaction mechanisms, as demonstrated in studies of related compounds like methyl 4-nitrophenyl carbonate. acs.org For these related compounds, biphasic Brønsted-type plots have been observed, suggesting a stepwise mechanism through a tetrahedral intermediate and a change in the rate-determining step with the basicity of the nucleophile. acs.org

Table 1: UV-Vis Spectroscopic Data for Monitoring Reactions of Related Nitrophenyl Carbamates

| Compound | Reaction Type | Monitored Species | Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Methyl 4-nitrophenyl carbonate | Aminolysis | 4-Nitrophenoxide anion | 400 nm | acs.org |

| Methyl 4-nitrophenyl carbonate | Aminolysis (at low pH) | 4-Nitrophenol | 330 nm | acs.org |

| 4-Nitrophenyl carbamates | Hydrolysis | 4-Nitrophenolate ion | 413 nm | emerginginvestigators.org |

Mass Spectrometry for Product Identification and Purity Assessment (e.g., HRMS)

Mass spectrometry (MS) is a definitive technique for confirming the identity of this compound and assessing its purity. It provides information about the molecular weight and elemental composition of the compound and its fragments.

When coupled with a chromatographic inlet like GC (GC-MS) or LC (LC-MS), the mass spectrometer can provide mass data for each separated component of a mixture. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]+.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern (MS/MS) of the parent ion can provide structural confirmation. For the related methyl phenylcarbamate, fragmentation shows a top peak at m/z 151 (molecular ion) and a second highest peak at m/z 106. For this compound, characteristic fragmentation would involve the loss of the methylcarbamate group or cleavage of the ester bond, leading to fragments corresponding to the 2-nitrophenoxy radical or the methyl(phenyl)carbamoyl cation. LC-MS/MS methods, often using multiple reaction monitoring (MRM), have been developed for the sensitive detection of related compounds like phenyl methyl carbamate, demonstrating excellent sensitivity and linearity. researchgate.netnih.gov

Table 3: Mass Spectrometry Data for a Related Carbamate

| Compound | Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrument Type | Reference |

|---|---|---|---|---|---|

| Methyl phenylcarbamate | ESI | 152.0706 [M+H]+ | 94, 77, 51 | LC-ESI-QTOF | nih.gov |

In situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR)

In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling and quenching. This provides detailed kinetic and mechanistic information, including the detection of transient intermediates.

Infrared (IR) Spectroscopy , particularly using attenuated total reflectance (ATR) probes, can be used to follow the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For a reaction involving this compound, one could monitor the characteristic carbonyl (C=O) stretching frequency of the carbamate group (typically around 1700-1750 cm-1) and the N-H stretching frequency. As the reaction proceeds, the intensity of these peaks would change, allowing for the generation of a concentration-time profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful in situ monitoring tool. nih.gov By performing a reaction directly inside an NMR spectrometer, the concentrations of reactants, intermediates, and products can be quantified simultaneously by integrating their respective signals in the 1H or 13C NMR spectra over time. nih.gov For example, in a reaction of this compound, one could monitor the disappearance of specific aromatic or methyl proton signals of the starting material and the concurrent appearance of new signals corresponding to the product(s). This technique offers high spectral resolution and provides rich structural information, which is invaluable for identifying short-lived intermediates. nih.gov

Q & A

Basic: What are the optimal catalytic conditions for synthesizing 2-nitrophenyl methyl(phenyl)carbamate?

The synthesis of this compound requires careful optimization of reaction parameters. A validated method involves using Zn/Al/Ce mixed oxide catalysts derived from hydrotalcite-like precursors, which enhance carbamate formation via CO₂ activation. Key conditions include:

- Catalyst loading : 5–10 wt% relative to substrate.

- Solvent : Anhydrous dichloromethane or dioxane to prevent hydrolysis.

- Temperature : 60–80°C under inert atmosphere (N₂/Ar).

- Reaction time : 12–24 hours for >85% yield .

X-ray crystallography confirms product purity, with crystallographic data (e.g., CCDC deposition numbers) essential for structural validation .

Basic: How is the stereochemistry of this compound characterized, and how does it influence DNA duplex stability?

Stereochemical analysis employs X-ray diffraction and NMR spectroscopy to resolve enantiomers. For example, the (R)- and (S)-enantiomers exhibit distinct NOE correlations in 2D-NMR (e.g., ROESY), critical for assigning absolute configuration . In DNA duplex studies, the (S)-enantiomer stabilizes duplexes by 2–3°C (melting temperature, ) compared to the (R)-form due to reduced steric clash with adjacent nucleotides. This is quantified via UV-Vis thermal denaturation assays .

Advanced: How do steric and electronic effects of the 2-nitrophenyl group modulate carbamate reactivity in nucleophilic substitutions?

The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the carbamate carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO/H₂O) show:

- Steric impact : Bulky substituents reduce reaction rates by 40–60% compared to methyl analogs.

- Electronic effects : Nitro groups increase electrophilicity, favoring SN2 mechanisms in polar aprotic solvents.

Controlled experiments using substituted phenyl groups (e.g., 3-fluoro vs. 4-chloro) isolate these effects .

Advanced: What strategies resolve contradictions in reported biological activities of carbamate derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition vs. receptor antagonism) arise from structural nuances. To address this:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., nitro position, phenyl vs. pyridinyl) identifies key pharmacophores.

- Assay standardization : Use uniform enzyme sources (e.g., recombinant human acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) to minimize variability.

For example, replacing the 2-nitrophenyl group with a 4-chlorophenoxy moiety (as in ) shifts activity from antifungal to anticancer due to altered LogP and H-bond donor capacity .

Basic: What analytical techniques confirm the purity and identity of this compound?

- HPLC-MS : Retention time (~8.2 min on C18 column) and [M+H]⁺ peak at m/z 317.1 (theoretical 317.07).

- FT-IR : Carbamate C=O stretch at 1720–1740 cm⁻¹ and nitro group asymmetric stretch at 1520 cm⁻¹.

- ¹H/¹³C NMR : Key signals include the methyl carbamate proton (δ 3.2–3.4 ppm) and aromatic protons (δ 7.1–8.3 ppm) .

Advanced: What is the role of this compound as a protecting group in organic synthesis?

This carbamate serves as a photocleavable protecting group for amines and hydroxyl groups. Key advantages:

- Photolysis efficiency : UV irradiation (365 nm) cleaves the carbamate in <30 minutes with >90% yield.

- Orthogonality : Stable under acidic/basic conditions (pH 2–12), enabling multi-step syntheses.

Mechanistic studies using time-resolved spectroscopy show that the nitro group facilitates radical intermediates during photolysis .

Basic: How does solvent polarity affect the stability of this compound?

Stability studies in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents reveal:

- Hydrolysis rates : 10× faster in MeOH (half-life 48 hours) due to nucleophilic attack by methanol.

- Degradation products : Identified via LC-MS as methyl phenylcarbamate and 2-nitrophenol.

Optimal storage conditions: Anhydrous DCM at -20°C, with <5% degradation over 6 months .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to acetylcholinesterase (AChE):

- Binding affinity : ΔG = -9.2 kcal/mol, with key interactions at the catalytic triad (Ser203, His447).

- Selectivity : Negligible binding to butyrylcholinesterase (BChE) due to steric clashes in the gorge.

Experimental validation via enzyme inhibition assays (IC₅₀ = 12 µM) aligns with computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.